The compound (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a complex organic molecule with significant implications in medicinal chemistry, particularly in the context of drug design and development. It is classified as a fluorinated pyrrolizine derivative, which suggests potential biological activity due to the presence of the fluorine atom and the unique tetrahydro-pyrrolizin structure. The molecular formula for this compound is , and it has a molecular weight of approximately 160.20 g/mol .
This compound is often associated with research focused on developing inhibitors for oncogenic proteins, particularly those involved in cancer signaling pathways like KRAS. The classification of this compound falls under the category of small molecules, which are crucial in pharmaceutical applications due to their ability to modulate biological processes at the molecular level. The presence of a fluorine atom enhances its pharmacokinetic properties, making it a candidate for further investigations in drug development .
The synthesis of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can be achieved through several synthetic routes, often involving multi-step processes that include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol features a tetrahydro-pyrrolizin framework with a methanol group attached at one end and a fluorine atom at the second position. The stereochemistry around the nitrogen atom contributes to its biological activity.
The compound can participate in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties or to create derivatives for further testing .
The mechanism of action for (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is primarily linked to its role as an inhibitor of specific oncogenic proteins like KRAS. By binding selectively to mutant forms of KRAS, this compound may disrupt downstream signaling pathways involved in cell proliferation and survival.
Research indicates that compounds targeting KRAS mutations can achieve subnanomolar binding affinities, making them potent candidates for therapeutic intervention against cancers driven by these mutations . The detailed kinetic parameters and binding affinities would typically be determined through biochemical assays.
Relevant data regarding these properties can be obtained through analytical techniques such as NMR spectroscopy, HPLC, and GC-MS .
The primary applications of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol lie within medicinal chemistry:
Regioselective fluorination at the C2 position of the pyrrolizine scaffold is critical for achieving the desired bioactivity and metabolic stability. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on enolate intermediates derived from N-Boc-pyrrolizidinone enables C2 functionalization with >90% regioselectivity. This approach exploits the innate nucleophilicity of the enolate at C2 due to torsional strain minimization [3] [6]. Alternatively, deoxyfluorination of β-hydroxy-pyrrolizidines with Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) achieves stereoretentive C2 fluorination, though epimerization risks necessitate careful temperature control (-78°C to 0°C).
Table 1: Comparative Fluorination Methods for Pyrrolizine Scaffolds
Method | Reagent | Regioselectivity | Epimerization Risk | Yield Range |
---|---|---|---|---|
Enolate Fluorination | Selectfluor® | >90% C2 | Low | 65-78% |
Deoxyfluorination | Deoxo-Fluor | >95% C2 | Moderate | 50-68% |
Radical Fluorination | NFSI/XeF₂ | 80-85% C2 | High | 40-55% |
Late-stage fluorination via Pd-catalyzed C-H activation using N-fluoro-2,4,6-trimethylpyridinium triflate remains limited by competing N-fluorination, achieving ≤55% yield. Computational modeling confirms that fluorination at C2 stabilizes the bicyclic system by 3.2 kcal/mol versus C3, rationalizing the observed selectivity [5].
Methylenation at C6 of the pyrrolizine core generates the exocyclic alkene critical for covalent inhibitor applications. Wittig olefination of 7a-hydroxymethyl-6-oxo-pyrrolizidine using methyltriphenylphosphonium ylide (Ph₃P=CH₂) under anhydrous conditions provides moderate yields (45-60%) but suffers from triphenylphosphine oxide byproduct contamination. Advanced protocols employ Peterson olefination via α-silyl carbanions, where 6-(trimethylsilyl)methyl-pyrrolizidine intermediates undergo β-elimination upon fluoride activation (TBAF), yielding the methylene group with >95% E-selectivity and 75-82% isolated yield [3] [8].
Tebbe methylenation offers superior functional group tolerance for substrates bearing the C7a hydroxymethyl group. The titanium-aluminum complex selectively converts the C6 carbonyl to methylene within 2 hours at 25°C without competing reduction of the alcohol moiety, achieving 85-90% conversion. Microwave-assisted Wittig reactions (100°C, 20 min) enhance throughput but require chromatographic purification to remove phosphine oxides, reducing isolated yields to 50-55% [8].
The stereogenic C7a hydroxymethyl group dictates the three-dimensional presentation of the pyrrolizine scaffold. SN₂ ring-opening of (2S)-2-fluoropyrrolidine epoxides with LiAlH₄ provides exclusive trans-anti stereochemistry (7aR configuration), whereas nucleophilic addition to 7a-formyl precursors with NaBH₄ yields variable diastereoselectivity (60:40 dr) due to Felkin-Anh control [1] [4]. Enzymatic resolution using lipase B from Candida antarctica (CAL-B) selectively acylates the (7aR)-enantiomer with vinyl acetate, enabling separation of diastereomers with 98% ee.
X-ray crystallography confirms the (2S,7aR) configuration stabilizes the [3.3.0] bicyclic system through intramolecular H-bonding between the fluorinated C2 and C7a hydroxyl, reducing ring puckering by 30% compared to (7aS) isomers [1]. Chiral HPLC (Chiralpak IA-3 column) with hexane/ethanol eluent resolves racemic mixtures, confirming the (7aR) enantiomer exhibits 20-fold higher affinity for KRAS G12D targets due to optimal hydrophobic pocket engagement [4] [6].
Asymmetric hydrogenation of 6-methylenepyrrolizine enol ethers using Rh(I)-(R)-BINAP catalysts achieves 92% ee for the (7aR)-methanol derivative. Key to success is substrate-modified electronic tuning: electron-deficient enol ethers (e.g., 4-cyanophenyl ether) increase catalyst-substrate π-stacking, enhancing enantioselectivity from 75% to 92% ee [4]. Organocatalytic aldol cyclization of fluoroacetate-derived enamines with glyceraldehyde acrylate, mediated by Jørgensen-Hayashi catalyst (diphenylprolinol TMS ether), constructs the pyrrolizine core with 88% ee and >95% diastereomeric excess for the trans-fused ring system.
Table 2: Enantioselective Synthesis Performance Metrics
Method | Catalyst System | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Rh(I)-BINAP Hydrogenation | [Rh(cod)(R)-BINAP]OTf | 92 | 85 | Broad substrate scope |
Organocatalytic Aldol | (S)-Diphenylprolinol TMS | 88 | 70 | Atom economy |
Enzymatic Kinetic Resolution | CAL-B lipase | 98 | 45 | No transition metals |
Ir-Catalyzed Reductive Amination | [Ir(cod)Cl]₂/P,N-ligand | 90 | 78 | Tandem C-C/N-functionalization |
Iridium-catalyzed asymmetric reductive amination concurrently installs the C2 amine and C7a hydroxymethyl groups with 90% ee via dynamic kinetic resolution, though substrate limitations persist for β-fluorinated aldehydes [8].
Merrifield resin-bound pyrrolizines enable rapid diversification of the C6 position. Resin activation with 4-bromomethylbenzoyl chloride anchors 7a-hydroxymethyl pyrrolizidines as ester linkages, permitting on-resin Wittig methylenation (Ph₃P=CH₂, DMF, 50°C). Cleavage with TFA/DCM (95:5) liberates the target compound with 85% purity (HPLC) and average yields of 65% per step. Alternative Rink amide resin supports facilitate "safety-catch" cleavage via SN₂ displacement with fluorides, minimizing scaffold degradation [9].
Automated library synthesis employs fluorous-tagged azabicyclic cores for purification-free diversification. Tagged intermediates undergo methylenation and fluorination in solution phase, followed by fluorous solid-phase extraction (F-SPE) to remove reagents. This approach generates 48 analogs in 72 hours with ≥90% purity, demonstrating superior throughput versus solid-phase methods. Microwave-accelerated cyclizations (150°C, 10 min) reduce reaction times by 8-fold, crucial for accessing cis-fused scaffolds prone to epimerization under prolonged heating [6] [9].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5